molecular formula C7H7N3O2S2 B11440186 N-(2,1,3-benzothiadiazol-4-yl)methanesulfonamide

N-(2,1,3-benzothiadiazol-4-yl)methanesulfonamide

Cat. No.: B11440186
M. Wt: 229.3 g/mol
InChI Key: KISNNDNUYSENTC-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-4-yl)methanesulfonamide is an organic compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their strong electron-withdrawing properties, making them valuable in various applications, particularly in the field of organic electronics. The compound’s structure consists of a benzothiadiazole core attached to a methanesulfonamide group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)methanesulfonamide typically involves the reaction of 2,1,3-benzothiadiazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

2,1,3-benzothiadiazole+methanesulfonyl chloridetriethylamineThis compound\text{2,1,3-benzothiadiazole} + \text{methanesulfonyl chloride} \xrightarrow{\text{triethylamine}} \text{this compound} 2,1,3-benzothiadiazole+methanesulfonyl chloridetriethylamine​this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-yl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Functionalized benzothiadiazole derivatives.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of photoluminescent compounds and organic semiconductors.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)methanesulfonamide is primarily attributed to its electron-withdrawing properties. The benzothiadiazole core interacts with various molecular targets, modulating their electronic properties. This interaction can influence the behavior of organic electronic devices, enhance fluorescence in imaging applications, and potentially inhibit specific biological pathways in therapeutic contexts.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,1,3-benzothiadiazol-4-yl)methanesulfonamide stands out due to the presence of the methanesulfonamide group, which enhances its solubility and reactivity. This unique structure allows for diverse applications in various fields, making it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C7H7N3O2S2

Molecular Weight

229.3 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)methanesulfonamide

InChI

InChI=1S/C7H7N3O2S2/c1-14(11,12)10-6-4-2-3-5-7(6)9-13-8-5/h2-4,10H,1H3

InChI Key

KISNNDNUYSENTC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=CC2=NSN=C21

Origin of Product

United States

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